![molecular formula C13H11BrN2 B080945 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine CAS No. 10407-11-1](/img/structure/B80945.png)
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine, also known as BPH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been the subject of scientific research due to its potential applications in various fields. One area of research is its potential as an anti-cancer agent. Studies have shown that 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
Another area of research is 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine's potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizing agent and light to destroy cancer cells. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have strong photosensitizing properties, making it a potential candidate for use in PDT.
Mecanismo De Acción
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine's mechanism of action is not fully understood, but studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II.
Efectos Bioquímicos Y Fisiológicos
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine in lab experiments is that it is relatively easy to synthesize. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine. One area of research is its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have neuroprotective properties, making it a potential candidate for further research in these areas.
Another area of research is the development of new synthesis methods for 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine. This could help to overcome the limitations of current synthesis methods and make 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine more readily available for use in lab experiments.
Conclusion
In conclusion, 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its anti-cancer properties and potential as a photosensitizer in PDT make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential applications in other areas.
Métodos De Síntesis
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine can be synthesized through a variety of methods, including the condensation of 2-bromobenzaldehyde with phenylhydrazine in the presence of a catalyst such as acetic acid. Other methods include the reaction of 2-bromobenzaldehyde with hydrazine hydrate, or the reaction of 2-bromoacetophenone with phenylhydrazine.
Propiedades
Número CAS |
10407-11-1 |
|---|---|
Nombre del producto |
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine |
Fórmula molecular |
C13H11BrN2 |
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
N-[(2-bromophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11BrN2/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H |
Clave InChI |
AGUARNBWSQREFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br |
SMILES canónico |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



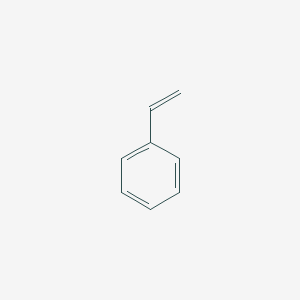
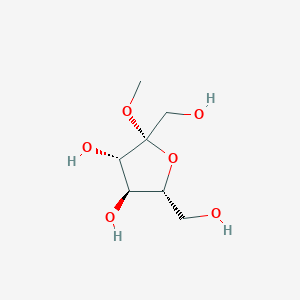
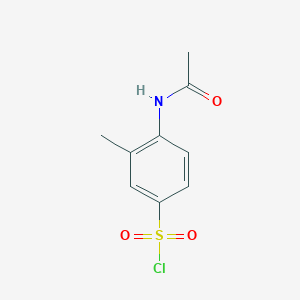
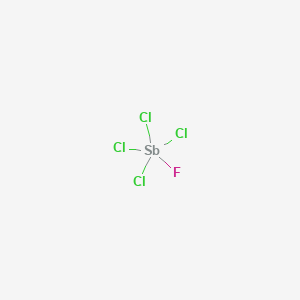
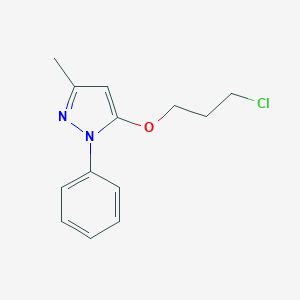
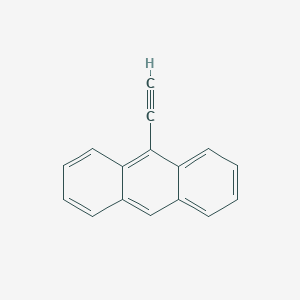
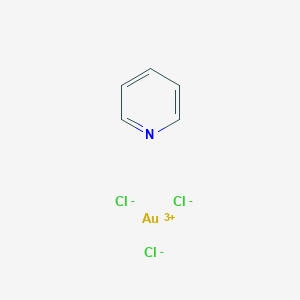

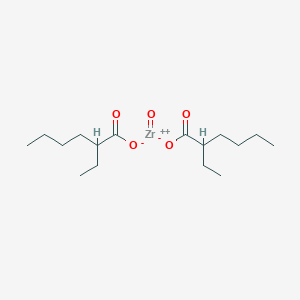



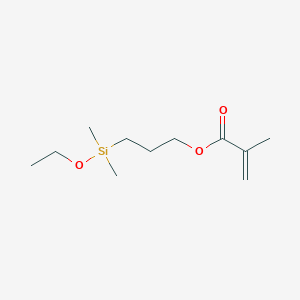
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)